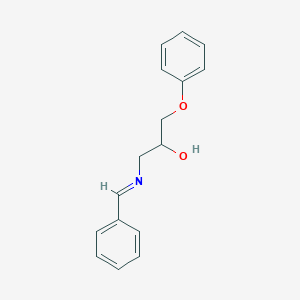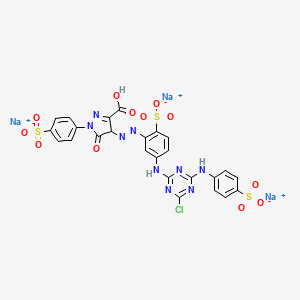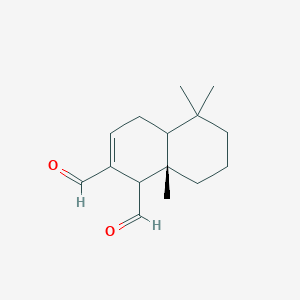![molecular formula C11H15Cl2CuN3O2S B14801676 Dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea](/img/structure/B14801676.png)
Dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FPA-124 is a cell-permeable copper complex known for its selective inhibition of the protein kinase B (Akt) pathway.
Métodos De Preparación
FPA-124 is synthesized through the complexation of copper with a derivative of soy isoflavone, specifically Genistein. The synthetic route involves the reaction of Genistein with copper (II) chloride under controlled conditions to form the copper complex . The reaction typically requires an inert atmosphere and specific temperature conditions to ensure the stability and purity of the final product .
Análisis De Reacciones Químicas
FPA-124 undergoes several types of chemical reactions, including:
Substitution: The ligand exchange reactions involving the copper center can lead to the formation of different complexes.
Common reagents used in these reactions include copper (II) chloride and various organic solvents. The major products formed from these reactions are typically other copper complexes with varying biological activities .
Aplicaciones Científicas De Investigación
FPA-124 has been extensively studied for its applications in various fields:
Mecanismo De Acción
FPA-124 exerts its effects by selectively inhibiting the Akt pathway. It interacts with both the pleckstrin homology (PH) domain and the kinase domain of Akt, leading to the inhibition of Akt activity . This inhibition results in the induction of apoptosis in cancer cells, making FPA-124 a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
FPA-124 is unique due to its selective inhibition of the Akt pathway and its ability to induce apoptosis in cancer cells. Similar compounds include:
Genistein: The parent compound of FPA-124, known for its anticancer properties.
Suramin: Another compound that has been identified as an inhibitor of the Akt pathway.
Myricetin: A flavonoid with similar biological activities.
These compounds share some similarities with FPA-124 but differ in their specific mechanisms of action and biological activities.
Propiedades
Fórmula molecular |
C11H15Cl2CuN3O2S |
|---|---|
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3O2S.2ClH.Cu/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15;;;/h5-6,8-9H,1-4H2,(H3,12,14,17);2*1H;/q;;;+2/p-2 |
Clave InChI |
QVJACTALVPDBCA-UHFFFAOYSA-L |
SMILES canónico |
C1CCC2C(C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801597.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14801604.png)

![(7R)-4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B14801615.png)
![1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one](/img/structure/B14801618.png)

![(1S,9R)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B14801626.png)
![4-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14801634.png)

![Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-](/img/structure/B14801655.png)
![N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid](/img/structure/B14801657.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14801661.png)

![N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B14801669.png)
